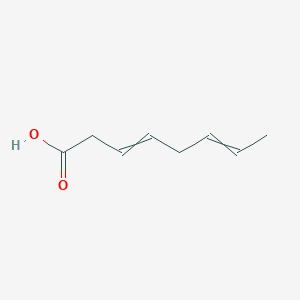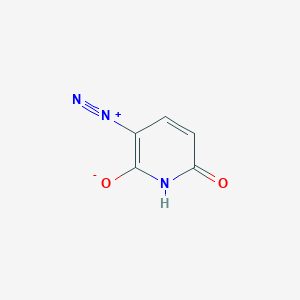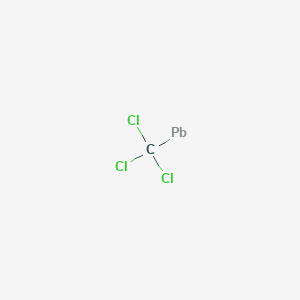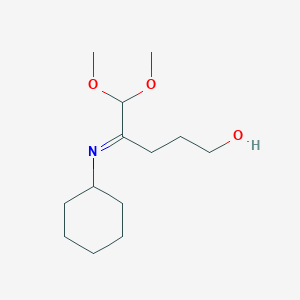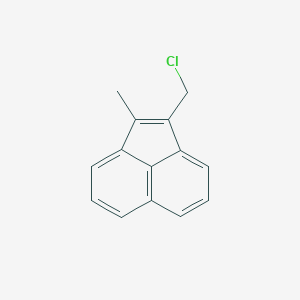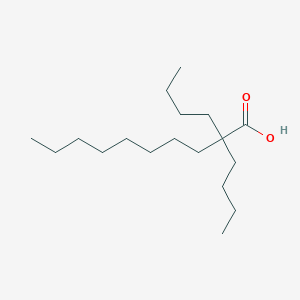
2,2-Dibutyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyldecanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a decanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibutyldecanoic acid can be synthesized through several methods. One common approach involves the alkylation of decanoic acid with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, ensuring the complete substitution of hydrogen atoms on the second carbon with butyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibutyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dibutyldecanoic acid finds applications in several fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It serves as a precursor in the manufacture of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which 2,2-dibutyldecanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.
Comparison with Similar Compounds
Decanoic acid: Lacks the butyl groups, resulting in different chemical properties.
2,2-Dimethyldecanoic acid: Contains methyl groups instead of butyl groups, leading to variations in reactivity and applications.
2,2-Diethyldecanoic acid: Features ethyl groups, which also alter its chemical behavior compared to 2,2-dibutyldecanoic acid.
Uniqueness: The presence of two butyl groups in this compound imparts unique hydrophobic characteristics and steric effects, distinguishing it from other similar compounds. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
67358-58-1 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2,2-dibutyldecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |
InChI Key |
JUQQBXJTNZRORL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCC)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


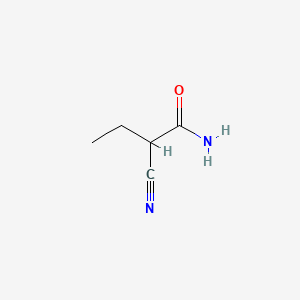

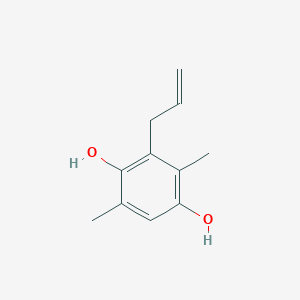

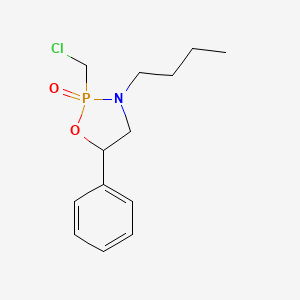
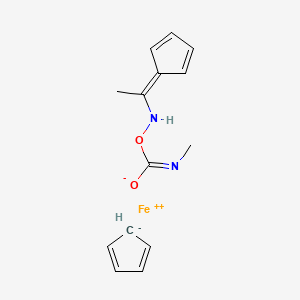
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
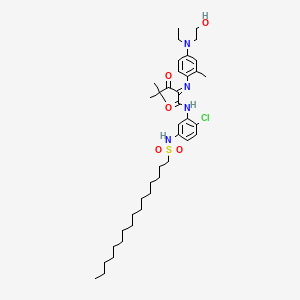
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
